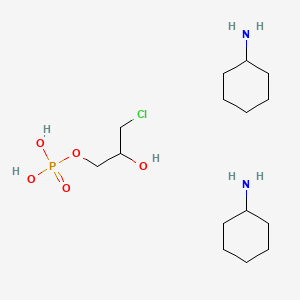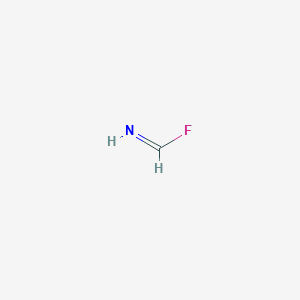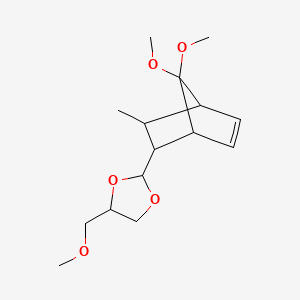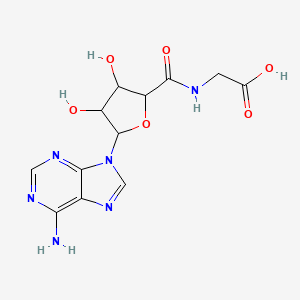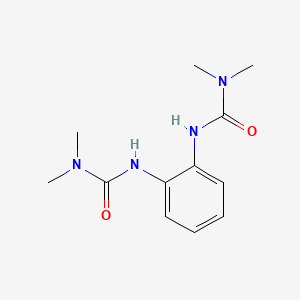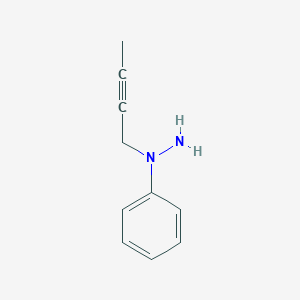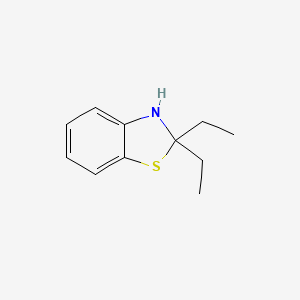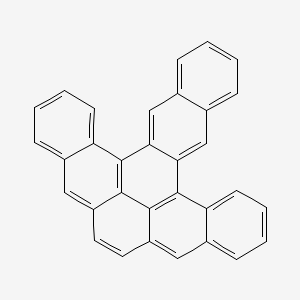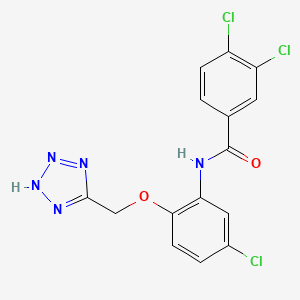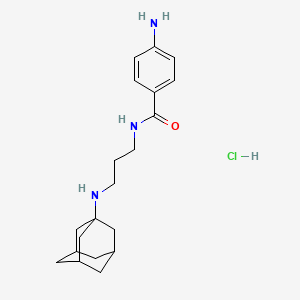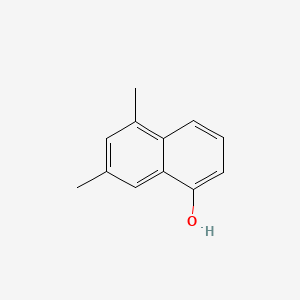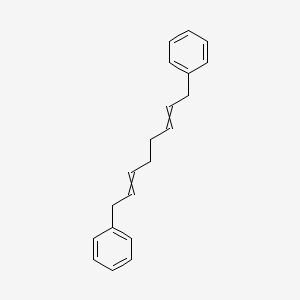
(e)-Bis(2-methoxy-5-methylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-Bis(2-methoxy-5-methylphenyl)diazene is an organic compound characterized by the presence of two methoxy groups and two methyl groups attached to a diazene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Bis(2-methoxy-5-methylphenyl)diazene typically involves the reaction of 2-methoxy-5-methylphenylamine with nitrous acid, leading to the formation of the diazonium salt. This intermediate is then coupled with another molecule of 2-methoxy-5-methylphenylamine under controlled conditions to yield the desired diazene compound. The reaction is usually carried out in an acidic medium, and the temperature is carefully controlled to ensure the stability of the diazonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(e)-Bis(2-methoxy-5-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
(e)-Bis(2-methoxy-5-methylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (e)-Bis(2-methoxy-5-methylphenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. Additionally, the diazene group can undergo redox reactions, generating reactive intermediates that can further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-5-methylphenyl isothiocyanate
- 2-Methoxy-5-methylphenyl isocyanate
Uniqueness
(e)-Bis(2-methoxy-5-methylphenyl)diazene is unique due to its diazene core, which imparts distinct chemical reactivity compared to isothiocyanate and isocyanate derivatives. The presence of two methoxy and two methyl groups also influences its physical and chemical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
35485-95-1 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
bis(2-methoxy-5-methylphenyl)diazene |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-7-15(19-3)13(9-11)17-18-14-10-12(2)6-8-16(14)20-4/h5-10H,1-4H3 |
Clave InChI |
HEFPYMFLAXYNMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



